molecular formula C21H23IN6O4 B3242664 (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide CAS No. 152918-48-4

(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Cat. No.: B3242664
CAS No.: 152918-48-4
M. Wt: 550.3 g/mol
InChI Key: VDRFIZJIZAPWBO-UIVXKWKOSA-N
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Description

The compound (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a purine base, a furan ring, and an iodinated benzyl group, making it a unique and versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide typically involves multiple steps, including the formation of the purine base, the iodination of the benzyl group, and the construction of the furan ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4S,6R,6aR)-6-(6-((3-chlorobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
  • (3aS,4S,6R,6aR)-6-(6-((3-bromobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
  • (3aS,4S,6R,6aR)-6-(6-((3-fluorobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Uniqueness

The uniqueness of (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide lies in its iodinated benzyl group, which can confer distinct chemical and biological properties compared to its chloro, bromo, and fluoro analogs. This makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

IUPAC Name

(3aR,4R,6S,6aS)-4-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23IN6O4/c1-21(2)31-14-15(19(29)23-3)30-20(16(14)32-21)28-10-27-13-17(25-9-26-18(13)28)24-8-11-5-4-6-12(22)7-11/h4-7,9-10,14-16,20H,8H2,1-3H3,(H,23,29)(H,24,25,26)/t14-,15+,16-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRFIZJIZAPWBO-UIVXKWKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C(N=CN=C43)NCC5=CC(=CC=C5)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C(N=CN=C43)NCC5=CC(=CC=C5)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23IN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106200
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152918-48-4
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152918-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

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